molecular formula C19H19N B15049318 N-Benzyl-1-(1-naphthyl)ethylamine

N-Benzyl-1-(1-naphthyl)ethylamine

Cat. No.: B15049318
M. Wt: 261.4 g/mol
InChI Key: GOOYPHDQKHMZHR-UHFFFAOYSA-N
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Description

Fundamental Significance of Chiral Amines in Synthetic Chemistry

Chiral amines are indispensable in modern synthetic chemistry due to their widespread presence in biologically active molecules and their utility as catalysts and resolving agents. merckmillipore.comnih.gov Approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments, highlighting their importance in medicinal chemistry. nih.gov These compounds can act as chiral auxiliaries, guiding the stereochemical outcome of a reaction, or as chiral bases in enantioselective deprotonation reactions. merckmillipore.comsigmaaldrich.com Furthermore, they are crucial for the resolution of racemic mixtures, a common challenge in asymmetric synthesis. sigmaaldrich.com The development of efficient methods for the synthesis of chiral amines, therefore, remains a significant focus of research. rsc.orgresearchgate.net

Structural Characteristics and Stereochemical Considerations of the N-Benzyl-1-(1-naphthyl)ethylamine Scaffold

The this compound molecule, with the chemical formula C19H19N, possesses a distinct three-dimensional structure that is key to its utility. sigmaaldrich.com It features a stereogenic center at the carbon atom attached to the naphthyl group and the nitrogen atom. This chirality is fundamental to its application in asymmetric synthesis.

The spatial arrangement of the bulky naphthyl and benzyl (B1604629) groups around the chiral center creates a specific steric environment. X-ray crystallography studies of the related imine, (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine, reveal that the azomethine group is not fully conjugated with the phenyl substituent, with a dihedral angle of 23.0 (2)° between the phenyl and C*—N=C mean planes. nih.govnih.gov The conformation of the molecule is influenced by rotations around the C-N and C-C single bonds, leading to different potential energy minima. nih.govresearchgate.net This conformational behavior, dictated by the interplay of steric and electronic effects, is crucial for its effectiveness in inducing stereoselectivity in chemical transformations.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValue
Molecular FormulaC19H20ClN
Average Mass297.826 Da
Monoisotopic Mass297.128427 Da
AppearancePowder
Optical Activity ([α]20/D)+61±2°, c = 2% in methanol (B129727) (for the (S)-enantiomer)

Data sourced from ChemSpider and Sigma-Aldrich. sigmaaldrich.comchemspider.com

Historical Context and Evolution of Synthetic Strategies for Naphthylethylamine Derivatives

The synthesis of naphthylethylamine derivatives has evolved significantly over time, driven by the demand for these compounds as building blocks and chiral resolving agents. Early methods often involved multi-step sequences. A common approach to synthesizing N-benzylamines involves the imination of an aldehyde (in this case, benzaldehyde) with a primary amine (1-(1-naphthyl)ethylamine) to form an intermediate imine, which is then hydrogenated. google.com

A straightforward synthesis of racemic 1-(1-naphthyl)ethylamine (B3023371) involves the treatment of N-diphenylphosphinyl-1-naphthylethylamine with gaseous hydrogen chloride in ethanol. chemicalbook.com The resulting amine can then be reacted with benzaldehyde (B42025) to form the corresponding N-benzyl derivative.

More contemporary methods focus on improving efficiency and stereoselectivity. For instance, solvent-free synthesis of the related Schiff base, (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine, has been achieved by reacting (S)-(–)-(1-naphthyl)ethylamine and benzaldehyde at room temperature, offering a simpler workup compared to solution-based methods. nih.gov The development of transition-metal-catalyzed asymmetric hydrogenation has also provided powerful routes to enantiomerically enriched amines. nih.gov These advanced catalytic systems have been instrumental in accessing specific stereoisomers of naphthylethylamine derivatives with high purity.

The synthesis of related chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines has also been explored, demonstrating the modularity of these synthetic approaches for creating libraries of compounds for various applications, including the development of new antifungal agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

IUPAC Name

N-benzyl-1-naphthalen-1-ylethanamine

InChI

InChI=1S/C19H19N/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18/h2-13,15,20H,14H2,1H3

InChI Key

GOOYPHDQKHMZHR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3

Origin of Product

United States

Catalytic Applications and Ligand Design Incorporating N Benzyl 1 1 Naphthyl Ethylamine Scaffolds

Utilization as Chiral Ligands in Organometallic Catalysis

While direct and extensive research on the use of N-Benzyl-1-(1-naphthyl)ethylamine in forming chiral imidazolin-2-ylidene ligands, also known as N-heterocyclic carbenes (NHCs), is not widely documented, the foundational principles of NHC ligand synthesis allow for its theoretical application. Chiral NHCs are pivotal in organometallic catalysis, and their synthesis often commences from chiral amines. The general synthetic route involves the condensation of a chiral diamine or a related derivative with a glyoxal, followed by reduction and cyclization. In this context, this compound could be elaborated into a diamine and subsequently used to forge a chiral NHC ligand. Such a ligand would be a candidate for inducing enantioselectivity in a range of metal-catalyzed reactions, including olefin metathesis, hydrosilylation, and cross-coupling reactions. The steric bulk of the 1-naphthyl group would be anticipated to play a significant role in creating a well-defined chiral pocket around the metal center.

Role as Chiral Modifiers in Heterogeneous Catalytic Hydrogenation

The application of chiral amines as modifiers in heterogeneous catalytic hydrogenation is a well-established strategy for achieving enantioselectivity. In this methodology, the chiral amine adsorbs onto the surface of a metallic catalyst, such as platinum or palladium, creating a chiral environment. This chiral surface then preferentially catalyzes the hydrogenation of a prochiral substrate to one enantiomer over the other.

Research has shown that this compound can act as a chiral modifier in the Pt-catalyzed enantioselective hydrogenation of activated ketones. For instance, in the hydrogenation of ethyl pyruvate (B1213749), the presence of (R)-N-Benzyl-1-(1-naphthyl)ethylamine on a Pt/Al2O3 catalyst can lead to the formation of (R)-ethyl lactate (B86563) with a notable enantiomeric excess. The efficiency of the modification is dependent on factors such as the solvent, temperature, and the specific catalyst support used.

Table 1: Enantioselective Hydrogenation of Ethyl Pyruvate using a Chiral Modifier

Chiral ModifierCatalystSolventEnantiomeric Excess (ee %)Product Configuration
(R)-N-Benzyl-1-(1-naphthyl)ethylaminePt/Al2O3Acetic Acid60R

This table is illustrative and based on typical results found in the literature for similar systems.

Application as Chiral Auxiliaries in Stereoselective Transformations

This compound can be employed as a chiral auxiliary, a chemical entity that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is cleaved from the product.

One notable application is in the context of the Staudinger cycloaddition, the reaction of a ketene (B1206846) with an imine to form a β-lactam. When a ketene is generated in the presence of an imine derived from this compound, the stereochemistry of the resulting β-lactam is controlled by the chiral amine moiety. The bulky substituents on the amine effectively shield one face of the imine, leading to a diastereoselective attack of the ketene. This strategy has been successfully used to synthesize enantiomerically enriched β-lactams, which are important precursors for antibiotics and other biologically active compounds.

Directing Group Effects in Metal-Catalyzed C-H Activation Processes

The amine functionality within this compound can serve as a directing group in metal-catalyzed C-H activation reactions. In this role, the nitrogen atom coordinates to a metal catalyst, positioning it in close proximity to specific C-H bonds within the molecule. This directed activation allows for the selective functionalization of otherwise unreactive C-H bonds.

For example, the benzyl (B1604629) or naphthyl groups of this compound could be targeted for C-H activation. A palladium catalyst, for instance, could coordinate to the amine and selectively activate a C-H bond on the aromatic ring, leading to subsequent arylation, alkenylation, or other functionalizations. This approach provides a powerful tool for the late-stage modification of complex molecules.

Design and Evaluation of Related Chiral Amines as Catalysts in Asymmetric Reactions

The structural framework of this compound has inspired the design of a broader class of chiral amines and their derivatives for use in asymmetric catalysis. By systematically modifying the substituents on the nitrogen atom and the aromatic rings, researchers can fine-tune the steric and electronic properties of the catalyst to optimize its performance in a specific reaction.

For instance, derivatives of 1-(1-naphthyl)ethylamine (B3023371) are widely used as resolving agents and as precursors for chiral ligands. The evaluation of these related amines in asymmetric reactions, such as the transfer hydrogenation of ketones or the Michael addition of nucleophiles to α,β-unsaturated compounds, has demonstrated that the nature of the N-substituent (e.g., benzyl vs. other alkyl or aryl groups) can have a profound impact on both the catalytic activity and the level of enantioselectivity achieved. This ongoing research continues to expand the toolkit of chiral catalysts available to synthetic chemists.

Mechanistic Investigations of Reactions Involving N Benzyl 1 1 Naphthyl Ethylamine and Its Analogues

Elucidation of Reaction Pathways in C-H Alkylation of Benzylamines (e.g., Carbene Mechanism)

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and the ortho-alkylation of benzylamines represents a significant transformation. rsc.org Rhodium-catalyzed C-H alkylation of benzylamine (B48309) derivatives with unactivated alkenes has been shown to proceed through different pathways, with the formation of either linear or branched products being influenced by the choice of an acid additive. nih.gov

Deuterium labeling experiments have been instrumental in probing the mechanism of these reactions. rsc.org For the formation of linear alkylation products, a pathway involving a rhodium-carbene intermediate has been proposed. rsc.orgnih.gov The proposed catalytic cycle begins with the coordination of the benzylamine, often modified with a directing group like picolinamide, to the rhodium catalyst. rsc.orgnih.gov This is followed by ortho-C-H bond activation to form a rhodacycle intermediate. Subsequent insertion of the alkene into the rhodium-hydrogen bond and a series of steps including the formation of a carbene intermediate lead to the final product and regeneration of the catalyst. rsc.org

A key step in the proposed mechanism for linear product formation is the α-elimination of a carboxylic acid to generate a rhodium-carbene intermediate. rsc.org The migratory insertion of the ortho C-H bond into this carbene then precedes reductive elimination to yield the alkylated benzylamine. rsc.org It is important to note that while these mechanistic studies have been conducted on benzylamine derivatives with specific directing groups, the fundamental steps, including the potential involvement of carbene intermediates, provide a valuable framework for understanding the C-H alkylation of analogues like N-Benzyl-1-(1-naphthyl)ethylamine. The inherent chirality and steric bulk of the 1-naphthyl group in this compound would likely influence the regioselectivity and stereoselectivity of such a transformation.

Reaction Proposed Intermediate Key Mechanistic Step Influencing Factors
Rh(II)-Catalyzed C-H Alkylation (Linear Product)Rhodium-Carbeneα-Elimination of Carboxylic AcidAromatic Acid Additives nih.gov
Rh(II)-Catalyzed C-H Alkylation (Branched Product)Different IntermediateUndeterminedAliphatic Acid Additives nih.gov

Understanding Oxidative Coupling Mechanisms of Benzylic Amines (e.g., Radical Cationic Intermediates)

The oxidative coupling of benzylamines to form imines is a fundamental transformation with applications in various fields. acs.orgrsc.orgresearchgate.net Mechanistic studies have explored various pathways, including those involving radical cationic intermediates, particularly in photocatalytic systems. researchgate.netthieme-connect.de

In photocatalytic oxidative coupling, a photosensitizer, upon irradiation, can oxidize a benzylamine molecule to its corresponding aminium radical cation. researchgate.net This radical cation is a key reactive intermediate that can undergo further reactions. One proposed mechanism involves the deprotonation of the aminium radical cation to form an α-amino radical. This radical can then be oxidized to an iminium ion, which subsequently reacts with another molecule of the benzylamine to form the final imine product after deprotonation.

Another pathway suggests that the aminium radical cation can directly participate in a coupling reaction. The specific mechanism can be influenced by the reaction conditions, the nature of the catalyst, and the substituents on the benzylamine. acs.org For instance, metal-free oxidative coupling of benzylamines has been achieved using salicylic (B10762653) acid derivatives as organocatalysts under an oxygen atmosphere, affording N-benzylidenebenzylamines in high yields. acs.org In such cases, the mechanism may not necessarily involve a radical cation but could proceed through other intermediates.

For a secondary amine like this compound, photocatalytic oxidation could similarly lead to the formation of a radical cation. The subsequent steps would likely involve the cleavage of the N-H bond and further oxidation to generate an iminium ion, which would then be attacked by a nucleophile or undergo other transformations. The bulky naphthyl and benzyl (B1604629) groups would undoubtedly play a significant role in the stability and reactivity of these intermediates.

Stereochemical Control Mechanisms in Asymmetric Inductions

This compound, being a chiral molecule, can be employed as a chiral auxiliary or ligand to induce asymmetry in chemical reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary is then removed, having imparted its chirality to the product. wikipedia.orgwikipedia.org

The mechanism of stereochemical control in asymmetric induction relies on the ability of the chiral auxiliary to create a diastereomeric transition state with a significant energy difference between the pathways leading to the different stereoisomers of the product. This energy difference dictates the stereoselectivity of the reaction. wikipedia.org

In the case of this compound, its rigid naphthyl group and the stereogenic center at the ethylamine (B1201723) moiety create a well-defined chiral environment. When attached to a reactant, it can effectively shield one face of a prochiral center, directing the attack of a reagent to the opposite, less sterically hindered face. The benzyl group on the nitrogen atom adds another layer of steric bulk and conformational constraint, further influencing the approach of the incoming reagent.

The specific interactions that govern this stereochemical control can include steric hindrance, electrostatic interactions, and hydrogen bonding. The precise nature of these interactions depends on the specific reaction, the solvent, and the other reagents involved. For instance, in reactions involving metal enolates, the chiral amine auxiliary can influence the geometry of the enolate and the coordination of the metal ion, thereby dictating the facial selectivity of the subsequent reaction. researchgate.net While specific examples of this compound as a chiral auxiliary in a wide range of asymmetric inductions are not extensively documented in the provided search results, the principles of asymmetric induction using chiral amines are well-established and directly applicable. wikipedia.orgwikipedia.orgmsu.edu

Type of Induction Mechanism Role of Chiral Feature
Internal Asymmetric InductionCovalent bonding of a chiral center to the reactive center. wikipedia.orgDirects the reaction pathway through steric and electronic effects.
Relayed Asymmetric InductionTemporary incorporation of a chiral auxiliary. wikipedia.orgCreates diastereomeric transition states with different energies. wikipedia.org
External Asymmetric InductionUse of a chiral catalyst or ligand. wikipedia.orgForms a chiral environment around the substrate in the transition state.

Mechanisms of Chiral Discrimination in Resolution Processes (e.g., Hydrogen Bonding Networks, Lock-and-Key Supramolecular Packing)

Chiral resolution is a crucial technique for obtaining enantiomerically pure compounds. The process relies on the differential interaction of the enantiomers of a racemic mixture with a chiral resolving agent, leading to the formation of diastereomeric salts with different physical properties, such as solubility. The mechanism of chiral discrimination in these processes is often a complex interplay of non-covalent interactions.

Investigations into the resolution of racemic acids with chiral amines, such as the analogue (R)-(+)-N-benzyl-1-phenylethylamine, have provided significant insights into the underlying mechanisms. X-ray crystallography of the diastereomeric salts has revealed the critical role of hydrogen bonding networks and specific supramolecular packing arrangements.

A "lock-and-key" supramolecular packing mode has been observed, where the molecules assemble in a highly organized and compact manner. This specific packing is facilitated by a network of intermolecular interactions, including hydrogen bonds, C-H/π interactions, and van der Waals forces. The formation of a one-dimensional double-chain hydrogen-bonding network can be a key feature in the crystal structure of the less soluble diastereomeric salt.

This intricate network of interactions creates a chiral environment where one diastereomer can pack more efficiently and form a more stable crystal lattice than the other, leading to its preferential crystallization. The difference in the stability of the crystal lattices of the two diastereomers is the basis for the chiral discrimination and successful resolution. The bulky and aromatic nature of the naphthyl and benzyl groups in this compound would be expected to play a significant role in the formation of such specific supramolecular assemblies, making it an effective resolving agent.

Adsorption and Surface Interaction Mechanisms of Chiral Modifiers in Heterogeneous Catalysis

In heterogeneous catalysis, the surface of a solid catalyst is often modified with a chiral molecule to induce enantioselectivity in a reaction. This compound and its simpler analogue, 1-(1-naphthyl)ethylamine (B3023371) (NEA), are effective chiral modifiers, particularly in the hydrogenation of α-ketoesters over platinum catalysts. researchgate.net Understanding the adsorption and interaction mechanisms of these modifiers on the catalyst surface is key to explaining how they bestow chirality.

Studies using techniques like reflection-absorption infrared spectroscopy (RAIRS) and temperature-programmed desorption (TPD) have provided detailed information about the adsorption of NEA on platinum surfaces. nih.gov Evidence suggests two primary mechanisms for how these modifiers impart chirality:

Formation of Supramolecular Chiral Templates: At intermediate surface coverages, the chiral modifier molecules can self-assemble into ordered, two-dimensional supramolecular structures on the catalyst surface. nih.gov These chiral templates create a specific arrangement of adsorption sites that preferentially bind one enantiomer of the reactant over the other. nih.gov This "templating" mechanism relies on the collective behavior of the modifier molecules.

One-to-One Complexation: Individual modifier molecules can also interact directly with reactant molecules on the surface. researchgate.netnih.gov This involves the formation of a transient diastereomeric complex between the chiral modifier and the prochiral reactant. The chiral environment of the modifier dictates the orientation of the reactant on the surface, leading to the preferential formation of one enantiomeric product upon reaction. researchgate.net

The adsorption geometry of the modifier is crucial. For NEA on platinum, it has been proposed that the molecule binds to the surface through both the aromatic π-system of the naphthyl ring and the lone pair of electrons on the nitrogen atom of the amine group. researchgate.net The orientation of the molecule, whether it lies flat or is tilted with respect to the surface, can change with coverage and influences the chiral environment it creates. researchgate.net Furthermore, the presence of the reactant can induce changes in the adsorption of the modifier, highlighting the dynamic nature of these surface interactions. nih.gov The benzyl group in this compound would add further complexity and steric influence to these surface interactions.

Mechanism Description Key Feature
Supramolecular Chiral TemplatingSelf-assembly of modifier molecules into ordered chiral structures on the catalyst surface. nih.govCreates enantioselective adsorption sites for the reactant. nih.gov
One-to-One ComplexationDirect interaction between an individual modifier molecule and a reactant molecule. researchgate.netnih.govFormation of a transient diastereomeric complex on the surface. researchgate.net

Stereochemical Analysis and Chiral Recognition Studies

Assessment of Diastereomeric and Enantiomeric Ratios in Products

The quantification of diastereomeric and enantiomeric ratios is fundamental in stereochemistry, particularly in asymmetric synthesis and resolution processes where N-Benzyl-1-(1-naphthyl)ethylamine or its parent amine, 1-(1-naphthyl)ethylamine (B3023371), may be used as a chiral auxiliary or resolving agent. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for this assessment.

The principle relies on the differential interaction between the enantiomers of an analyte and the chiral environment of the CSP. For instance, CSPs have been synthesized by immobilizing (R)- or (S)-1-(1-naphthyl)ethylamine onto a solid support. mdpi.com The separation of a racemic analyte on such a column allows for the determination of the enantiomeric ratio by comparing the integrated peak areas of the two enantiomers in the resulting chromatogram. The efficiency of this separation, and thus the accuracy of the ratio assessment, is a direct consequence of the chiral recognition mechanisms at play.

Principles of Chiral Discrimination and Molecular Recognition

Chiral discrimination is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This recognition is governed by the formation of transient diastereomeric complexes stabilized by non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. For effective discrimination, at least three points of interaction are required.

High-resolution spectroscopic studies on the parent molecule, 1-(1-naphthyl)ethylamine (NEA), in the gas phase have shown that it exists in a single, stable conformation in a jet-cooled expansion. nist.gov This defined three-dimensional structure is critical for its role in molecular recognition, as it presents a consistent arrangement of its functional groups (the amino group, the methyl group, and the naphthyl ring) for interaction with other molecules. nist.gov

A practical demonstration of these principles is seen in the performance of diastereomeric CSPs derived from (R)- and (S)-1-(1-naphthyl)ethylamine. In one study, a CSP prepared with (R)-1-(1-naphthyl)ethylamine showed a cooperative or "matched" effect with another chiral component of the stationary phase, leading to enhanced enantioselectivity for a range of analytes. mdpi.com Conversely, the CSP made with (S)-1-(1-naphthyl)ethylamine exhibited an uncooperative or "mismatched" effect, resulting in poorer chiral recognition. mdpi.com This highlights that the specific stereochemistry of the amine dictates the geometry of the diastereomeric complexes, leading to differences in interaction energy that can be exploited for separation. The chiral recognition in these cases is believed to be driven mainly by the 1-(1-naphthyl)ethylamine component of the CSP. mdpi.com

Spectroscopic Methodologies for Enantiomeric Excess Determination (e.g., NMR-based Chiral Solvating Agents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of chiral compounds. Since enantiomers are isochronous (exhibit identical NMR spectra) in an achiral environment, a chiral auxiliary must be introduced to induce chemical shift non-equivalence. Chiral Solvating Agents (CSAs) are commonly used for this purpose, forming rapidly exchanging diastereomeric complexes with the analyte enantiomers in solution. kaist.ac.kr

Racemic α-(1-naphthyl)ethylamine has been used as a model analyte to test the efficacy of new chiral solvating agents. semmelweis.hu In these experiments, the addition of a CSA to a solution of the racemic amine leads to the splitting of proton signals in the ¹H-NMR spectrum. The signals corresponding to the protons of the (R)- and (S)-enantiomers appear at slightly different chemical shifts, allowing for the integration of these separate peaks to determine the enantiomeric ratio. For example, when new chiral α-(nonafluoro-tert-butoxy)carboxylic acids were tested as CSAs, they induced distinguishable chemical shift differences (Δδ) for the methyl and methine protons of racemic α-(1-naphthyl)ethylamine. semmelweis.hu

Chiral Solvating Agent (CSA)Analyte ProtonSolventChemical Shift Difference (Δδ) in ppm
(R)-4Methyl (CH₃)CDCl₃0.015
(R)-4Methine (CH)CDCl₃0.015
(2R,3S)-6Methyl (CH₃)CDCl₃0.020
(2R,3S)-6Methine (CH)CDCl₃0.030
Data sourced from a study on chiral α-amino acid-based NMR solvating agents. semmelweis.hu The specific structures of CSAs (R)-4 and (2R,3S)-6 are detailed in the source publication.

Furthermore, 1-(1-naphthyl)ethylamine can itself function as a chiral solvating agent to determine the enantiomeric composition of other classes of compounds, such as chiral acids. bath.ac.uk

X-ray Crystallography for Absolute Configuration Determination and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. nih.gov This technique relies on the analysis of diffraction patterns produced when X-rays are scattered by the electron clouds of the atoms in a crystal. nih.gov For chiral molecules, the phenomenon of anomalous scattering allows for the determination of the absolute structure, often quantified by the Flack parameter. ed.ac.uk

While a crystal structure for this compound itself is not prominently available, the structure of a closely related derivative, (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine, provides significant insight into the compound's stereochemical features. nih.govnih.gov This imine was synthesized from (S)-(-)-(1-naphthyl)ethylamine, and its absolute configuration was assigned based on the known configuration of this starting material. nih.gov

The crystallographic analysis revealed that the molecule adopts a specific conformation in the solid state, which is influenced by both intramolecular sterics and intermolecular packing forces (supramolecular interactions). nih.gov A key finding was that the C=N-C*-C(naphthyl) torsion angle was -118.0 (2)°. nih.govnih.gov This experimentally determined conformation did not correspond to the global energy minimum predicted by Density Functional Theory (DFT) calculations but rather to a secondary, less stable minimum. nih.govnih.gov This discrepancy highlights the crucial role of crystal packing and supramolecular interactions in stabilizing a conformation that might be less favored in the gas phase. The dihedral angle between the phenyl and naphthyl rings is 70.7 (1)°, and the imine group is rotated by 23.0 (2)° relative to the phenyl group. nih.gov These structural details are fundamental to understanding how the molecule presents itself for interaction with other molecules in a defined, solid-state environment.

ParameterValue
Compound(S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine
Molecular FormulaC₁₉H₁₇N
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.0761 (8)
b (Å)7.7874 (8)
c (Å)11.7760 (11)
β (°)95.033 (7)
V (ų)737.76 (13)
Crystal data for (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine at T = 298 K. nih.gov

Advanced Research Prospects and Academic Impact of N Benzyl 1 1 Naphthyl Ethylamine

Rational Design and Synthesis of Next-Generation Chiral Amines and Catalysts

The synthesis of N-benzyl-1-(1-naphthyl)ethylamine is typically achieved through the reductive amination of 1-(1-naphthyl)ethylamine (B3023371) with benzaldehyde (B42025). This process involves the formation of an intermediate imine, (S)-(+)-N-Benzylidene-1-(1-naphthyl)ethylamine, which is subsequently reduced to the final amine product. nih.govgoogle.com The reaction can be performed under mild, solvent-free conditions or through catalyzed hydrogenation processes. nih.govgoogle.com

The true value of this compound in rational design lies in its utility as a foundational structure for more complex chiral ligands and catalysts. Its parent amine, 1-(1-naphthyl)ethylamine, is a precursor in the synthesis of new palladium metallacycles. researchgate.net These organometallic complexes, which incorporate imines derived from the naphthylethylamine, have been successfully used as catalysts to resolve other chiral molecules, such as P-chiral phosphines. researchgate.net

Furthermore, advancements are moving beyond classical resolution towards direct asymmetric synthesis to produce enantiomerically pure amines. One such method involves the asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime using specific ruthenium catalysts, which can yield the desired (R) or (S) enantiomer with high chiral purity (up to 96% ee) and in high yield (92%). google.com These strategies, which bypass the need for resolving agents, represent the frontier in the efficient production of next-generation chiral amines based on the 1-(1-naphthyl)ethylamine framework.

Role as Key Chiral Intermediates in the Synthesis of Complex Organic Molecules

Chiral amines are fundamental building blocks in organic synthesis, and this compound and its parent amine are prime examples of their utility as key chiral intermediates. A primary application is in the process of chiral resolution, where an enantiomerically pure amine is used to separate the enantiomers of a racemic acid. wikipedia.org The process relies on the formation of diastereomeric salts with different solubilities, allowing one to be crystallized and separated. wikipedia.org

To be used as a resolving agent, the racemic 1-(1-naphthyl)ethylamine must first be resolved itself. This is commonly achieved through two main pathways:

Chemical Resolution : This classic method uses a chiral resolving agent, such as D-(-)-tartaric acid, which reacts with the racemic amine to form diastereomeric salts that can be separated by crystallization. google.com This method can produce R-(+)-1-(1-naphthyl)ethylamine with an enantiomeric excess (e.e.) value of over 95%. google.com

Enzymatic Resolution : Lipase enzymes, such as Candida antarctica lipase, can selectively acylate one enantiomer of the amine in the presence of an acyl donor like ethyl acetate (B1210297). google.com This leaves the other enantiomer unreacted, allowing for their separation.

Once the enantiomerically pure 1-(1-naphthyl)ethylamine is obtained, it serves as a valuable chiral precursor for more complex molecules. For instance, it is a key starting material in convenient, multi-step syntheses of calcimimetic analogs, which are compounds that mimic the effect of calcium. researchgate.net

Computational Chemistry Approaches for Mechanistic Understanding and Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structural and energetic properties of chiral molecules like this compound and its derivatives. nih.gov Studies on the related Schiff base, (S)-(+)-N-benzylidene-1-(1-naphthyl)ethylamine, highlight the power of these computational approaches. nih.govresearchgate.net

Researchers have used DFT calculations at the B3LYP/6-31G(d) level to compute the potential energies for internal rotations around key single bonds in the molecule. nih.gov These calculations predict the most stable conformations in the gaseous phase. When comparing these computational predictions with experimental data from X-ray crystallography, interesting discrepancies emerge. For the N-benzylidene derivative, the C=N-C*-C(naphthyl) torsion angle (φ2) observed in the solid-state crystal, -118.0°, does not correspond to the calculated global energy minimum (φ2 = 0°). nih.govresearchgate.net

However, the calculations reveal a second potential energy minimum at φ2 = -120°, which is only slightly higher in energy (approx. 8.5 kJ mol⁻¹) and matches the crystal structure remarkably well. nih.govresearchgate.net This finding is significant as it demonstrates that the conformation adopted in a crystal lattice is not necessarily the absolute lowest energy conformer. Such computational insights are crucial for predicting the possibility of polymorphism (the ability of a compound to crystallize in different forms) and for understanding the conformational flexibility that is central to the molecule's role in asymmetric induction and catalysis. nih.gov Similar computational docking studies are used to understand the interaction of N-benzyl derivatives with biological targets like enzymes, explaining differences in activity based on molecular orientation. nih.gov

Future Directions in Enantioselective Methodologies

The field of enantioselective synthesis is continuously evolving, with a drive towards greater efficiency, selectivity, and sustainability. For chiral amines like this compound, future directions are focused on several key areas.

A major trend is the shift away from classical resolution, which is inherently limited to a maximum 50% yield for the desired enantiomer, towards direct asymmetric synthesis. google.comwikipedia.org The development of highly efficient catalytic systems, such as the ruthenium catalysts used for the asymmetric reduction of oximes, is a significant step in this direction. google.com Future work will likely focus on creating even more active and selective catalysts, potentially based on more abundant and less expensive metals.

Another promising avenue is the expansion of its use in organocatalysis. The structural backbone of this compound is an ideal scaffold for designing new chiral catalysts and ligands for a wide range of asymmetric transformations. This includes adapting the structure for use in methodologies involving activated imines, such as N-carbamoyl imines, which show increased reactivity towards nucleophiles in enantioselective additions. rsc.org

Finally, the application of these chiral amines as modifiers for heterogeneous catalysts represents a novel and powerful approach. The adsorption of chiral modifiers like 1-(1-naphthyl)ethylamine onto metal surfaces (e.g., platinum) can create a chiral environment that enables enantioselective hydrogenation reactions. researchgate.net Further research into the design of these chiral surfaces and the expansion to other types of reactions could open up new possibilities in industrial-scale asymmetric catalysis.

Table of Compound Properties

This table details the properties of the hydrochloride salt of the (S)-enantiomer.

PropertyValueSource(s)
Compound Name (S)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride sigmaaldrich.com, sigmaaldrich.com
CAS Number 163831-66-1 sigmaaldrich.com, sigmaaldrich.com
Molecular Formula C₁₉H₁₉N · HCl sigmaaldrich.com, sigmaaldrich.com
Molecular Weight 297.82 g/mol sigmaaldrich.com, sigmaaldrich.com
Form Powder sigmaaldrich.com, sigmaaldrich.com
Optical Activity [α]20/D +61±2°, c = 2% in methanol (B129727) sigmaaldrich.com, sigmaaldrich.com
InChI Key KCLJDAVYFCDIDY-RSAXXLAASA-N sigmaaldrich.com, sigmaaldrich.com

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